Cas no 2680884-45-9 (tert-butyl N-(5-bromopyridin-2-yl)-N-3-(dimethylamino)propylcarbamate)

tert-ブチル N-(5-ブロモピリジン-2-イル)-N-[3-(ジメチルアミノ)プロピル]カルバメートは、有機合成中間体として重要な化合物です。5-ブロモピリジン骨格とtert-ブチルオキシカルボニル(Boc)保護基を有し、さらに3位にジメチルアミノプロピル基を有するため、医薬品や農薬の合成において高い反応性と選択性を発揮します。特に、Boc基はアミン保護基として優れた安定性を示し、酸性条件下での脱保護が容易である点が特徴です。ブロモ基はパラジウム触媒を用いたカップリング反応に適しており、多様な誘導体合成が可能です。分子内の第三級アミン部位は、水素結合形成能や塩形成能を有するため、生物活性化合物の設計において有用です。

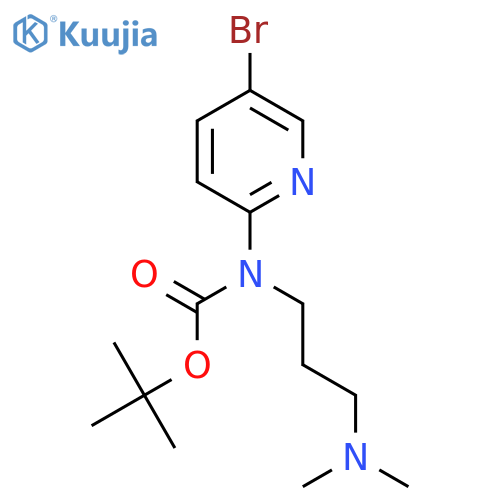

2680884-45-9 structure

商品名:tert-butyl N-(5-bromopyridin-2-yl)-N-3-(dimethylamino)propylcarbamate

tert-butyl N-(5-bromopyridin-2-yl)-N-3-(dimethylamino)propylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-(5-bromopyridin-2-yl)-N-[3-(dimethylamino)propyl]carbamate

- EN300-28299510

- 2680884-45-9

- tert-butyl N-(5-bromopyridin-2-yl)-N-3-(dimethylamino)propylcarbamate

-

- インチ: 1S/C15H24BrN3O2/c1-15(2,3)21-14(20)19(10-6-9-18(4)5)13-8-7-12(16)11-17-13/h7-8,11H,6,9-10H2,1-5H3

- InChIKey: OOHPXTNMMPUGLR-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(C=C1)N(C(=O)OC(C)(C)C)CCCN(C)C

計算された属性

- せいみつぶんしりょう: 357.10519g/mol

- どういたいしつりょう: 357.10519g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 7

- 複雑さ: 331

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.7Ų

- 疎水性パラメータ計算基準値(XlogP): 3

tert-butyl N-(5-bromopyridin-2-yl)-N-3-(dimethylamino)propylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28299510-5.0g |

tert-butyl N-(5-bromopyridin-2-yl)-N-[3-(dimethylamino)propyl]carbamate |

2680884-45-9 | 95.0% | 5.0g |

$2070.0 | 2025-03-19 | |

| Enamine | EN300-28299510-1.0g |

tert-butyl N-(5-bromopyridin-2-yl)-N-[3-(dimethylamino)propyl]carbamate |

2680884-45-9 | 95.0% | 1.0g |

$714.0 | 2025-03-19 | |

| Enamine | EN300-28299510-5g |

tert-butyl N-(5-bromopyridin-2-yl)-N-[3-(dimethylamino)propyl]carbamate |

2680884-45-9 | 5g |

$2070.0 | 2023-09-07 | ||

| Enamine | EN300-28299510-2.5g |

tert-butyl N-(5-bromopyridin-2-yl)-N-[3-(dimethylamino)propyl]carbamate |

2680884-45-9 | 95.0% | 2.5g |

$1399.0 | 2025-03-19 | |

| Enamine | EN300-28299510-0.5g |

tert-butyl N-(5-bromopyridin-2-yl)-N-[3-(dimethylamino)propyl]carbamate |

2680884-45-9 | 95.0% | 0.5g |

$685.0 | 2025-03-19 | |

| Enamine | EN300-28299510-10g |

tert-butyl N-(5-bromopyridin-2-yl)-N-[3-(dimethylamino)propyl]carbamate |

2680884-45-9 | 10g |

$3069.0 | 2023-09-07 | ||

| Enamine | EN300-28299510-0.05g |

tert-butyl N-(5-bromopyridin-2-yl)-N-[3-(dimethylamino)propyl]carbamate |

2680884-45-9 | 95.0% | 0.05g |

$600.0 | 2025-03-19 | |

| Enamine | EN300-28299510-10.0g |

tert-butyl N-(5-bromopyridin-2-yl)-N-[3-(dimethylamino)propyl]carbamate |

2680884-45-9 | 95.0% | 10.0g |

$3069.0 | 2025-03-19 | |

| Enamine | EN300-28299510-0.1g |

tert-butyl N-(5-bromopyridin-2-yl)-N-[3-(dimethylamino)propyl]carbamate |

2680884-45-9 | 95.0% | 0.1g |

$628.0 | 2025-03-19 | |

| Enamine | EN300-28299510-0.25g |

tert-butyl N-(5-bromopyridin-2-yl)-N-[3-(dimethylamino)propyl]carbamate |

2680884-45-9 | 95.0% | 0.25g |

$657.0 | 2025-03-19 |

tert-butyl N-(5-bromopyridin-2-yl)-N-3-(dimethylamino)propylcarbamate 関連文献

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

2680884-45-9 (tert-butyl N-(5-bromopyridin-2-yl)-N-3-(dimethylamino)propylcarbamate) 関連製品

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量